An In-depth Technical Guide to the Synthesis of 3'-Methyl-4-dimethylaminoazobenzene
An In-depth Technical Guide to the Synthesis of 3'-Methyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3'-Methyl-4-dimethylaminoazobenzene, a well-known azo dye and a subject of significant interest in toxicological and carcinogenesis research. This document details the synthesis pathway, experimental protocols, and the biological implications of this compound, presenting data in a clear and accessible format for laboratory professionals.
Synthesis Pathway
The synthesis of 3'-Methyl-4-dimethylaminoazobenzene is a classic example of an azo coupling reaction. The overall process involves two primary stages:
-
Diazotization of m-Toluidine: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with N,N-dimethylaniline in a coupling reaction to yield the final product, 3'-Methyl-4-dimethylaminoazobenzene.
The reaction mechanism is illustrated in the workflow diagram below.
Caption: Synthesis workflow diagram.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 3'-Methyl-4-dimethylaminoazobenzene.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| m-Toluidine | 107.15 |
| Sodium Nitrite | 69.00 |
| Concentrated Hydrochloric Acid | 36.46 |
| N,N-dimethylaniline | 121.18 |
| Sodium Acetate | 82.03 |
| Ethanol | 46.07 |
Procedure
Step 1: Diazotization of m-Toluidine
-
In a 250 mL beaker, dissolve 5.4 g (0.05 mol) of m-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 15 mL of water and cool the solution to 0°C.
-
Slowly add the cold sodium nitrite solution dropwise to the m-toluidine hydrochloride solution, ensuring the temperature does not rise above 5°C. Continue stirring for 10 minutes after the addition is complete. The resulting solution contains the m-toluidine diazonium chloride.
Step 2: Azo Coupling
-
In a 500 mL beaker, dissolve 6.1 g (0.05 mol) of N,N-dimethylaniline in 10 mL of concentrated hydrochloric acid and 50 mL of water. Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Gradually add a saturated solution of sodium acetate until the mixture is alkaline to litmus paper. A reddish-brown precipitate of 3'-Methyl-4-dimethylaminoazobenzene will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
Step 3: Purification
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude solid by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₅H₁₇N₃[1] |
| Molar Mass | 239.32 g/mol [1] |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 118-120 °C |
| ¹H NMR Spectrum | A ¹H NMR spectrum is available for this compound, confirming its structure.[2] |
Note: The expected yield for this synthesis is typically in the range of 70-80%, though this can vary based on reaction conditions and purification efficiency.
Biological Significance: Carcinogenic Pathway
3'-Methyl-4-dimethylaminoazobenzene is a known hepatocarcinogen. Its carcinogenicity is not due to the compound itself, but rather its metabolic activation in the liver. The metabolic pathway involves a series of enzymatic reactions that ultimately produce reactive electrophiles capable of binding to DNA, leading to mutations and potentially initiating cancer.
The key steps in the metabolic activation and carcinogenic pathway are:
-
Azo Reduction: The azo bond (-N=N-) is reduced by azoreductases, primarily by gut microbiota and to a lesser extent by liver enzymes, to yield aromatic amines.[3][4][5][6]
-
N-Hydroxylation and Esterification: The resulting aromatic amines undergo N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic species.
-
DNA Adduct Formation: These electrophiles can then covalently bind to DNA bases, forming DNA adducts.[4] These adducts can cause errors in DNA replication, leading to mutations in critical genes that control cell growth and division, which can ultimately result in tumor formation.[7]
Caption: Metabolic activation pathway.
This guide provides a foundational understanding of the synthesis and biological implications of 3'-Methyl-4-dimethylaminoazobenzene. Researchers working with this and similar compounds should adhere to strict safety protocols due to its carcinogenic nature.
References
- 1. 3'-METHYL-4-DIMETHYLAMINOAZOBENZENE | 55-80-1 [chemicalbook.com]
- 2. hesiglobal.org [hesiglobal.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Immunological Detection and Quantitation of DNA Adducts Formed by 4‐Aminoazobenzene Species in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
